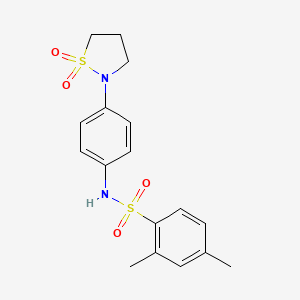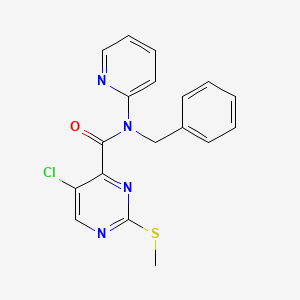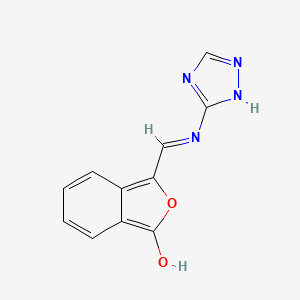
2-环丁基嘧啶-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclobutylpyrimidin-4-ol is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclobutyl group attached to the second carbon of the pyrimidine ring and a hydroxyl group at the fourth position. Pyrimidines and their derivatives are of significant interest due to their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
科学研究应用
2-Cyclobutylpyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities.
Biology: Studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. It has been investigated for its ability to modulate the activity of enzymes such as kinases and phosphatases.
Medicine: Explored for its potential therapeutic applications, including its use as an antiviral, antibacterial, and anticancer agent. Its ability to interact with nucleic acids and proteins makes it a promising candidate for drug development.
Industry: Used in the development of agrochemicals and materials science. It has been studied for its potential use as a pesticide and as a component in the synthesis of advanced materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation of cyclobutanone with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the pyrimidine ring. The reaction conditions typically involve heating the reaction mixture to reflux for several hours to ensure complete conversion.
Another synthetic route involves the Suzuki–Miyaura coupling reaction, where a cyclobutylboronic acid is coupled with a 4-chloropyrimidine in the presence of a palladium catalyst and a base such as potassium carbonate
Industrial Production Methods
Industrial production of 2-Cyclobutylpyrimidin-4-ol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Batch processes typically involve the use of large reaction vessels where the reactants are combined and heated to the required temperature. Continuous flow processes, on the other hand, involve the continuous addition of reactants to a reactor, allowing for more efficient heat and mass transfer and better control over reaction conditions.
化学反应分析
Types of Reactions
2-Cyclobutylpyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride, methyl iodide in acetone, Grignard reagents in ether.
Major Products
Oxidation: Formation of 2-cyclobutylpyrimidin-4-one.
Reduction: Formation of 2-cyclobutyl-1,4-dihydropyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
作用机制
The mechanism of action of 2-Cyclobutylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interactions, 2-Cyclobutylpyrimidin-4-ol can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
The molecular targets and pathways involved in its mechanism of action include:
Enzymes: Inhibition of kinases and phosphatases, leading to altered phosphorylation states of proteins and modulation of cellular signaling pathways.
Receptors: Interaction with G-protein coupled receptors (GPCRs) and ion channels, affecting neurotransmission and cellular responses.
相似化合物的比较
2-Cyclobutylpyrimidin-4-ol can be compared with other similar compounds, such as:
2-Cyclopropylpyrimidin-4-ol: Similar structure but with a cyclopropyl group instead of a cyclobutyl group. This compound may exhibit different biological activities and reactivity due to the smaller ring size.
2-Cyclohexylpyrimidin-4-ol: Contains a cyclohexyl group, which is larger and more flexible than the cyclobutyl group. This difference in structure can lead to variations in binding affinity and selectivity for molecular targets.
2-Methylpyrimidin-4-ol: A simpler derivative with a methyl group instead of a cyclobutyl group. This compound may have different physicochemical properties and biological activities.
The uniqueness of 2-Cyclobutylpyrimidin-4-ol lies in its specific ring structure, which can influence its binding interactions and reactivity. The presence of the cyclobutyl group can impart unique steric and electronic effects, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-cyclobutyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7-4-5-9-8(10-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIVEBVXUQYMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2455618.png)
![dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2455619.png)
![6-Propyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2455621.png)
![ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate](/img/structure/B2455623.png)
![4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2455624.png)
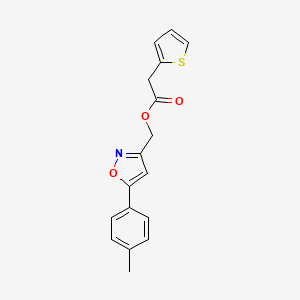
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline](/img/structure/B2455628.png)
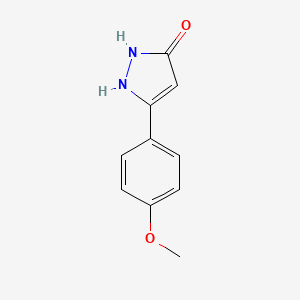
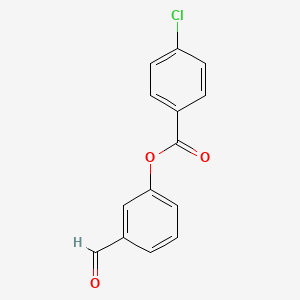

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)
